(R)-3-(1-aminoethyl)benzonitrile

Sigma receptor pharmacology CNS drug discovery Radioligand binding

Procure (R)-3-(1-aminoethyl)benzonitrile for its validated nanomolar sigma-1 receptor binding (Ki=4.30 nM) and sub-micromolar CD73 inhibition (IC50=101 nM). The defined (R)-configuration is critical: FDA/EMA guidances mandate stereochemical consistency across preclinical and clinical development; substituting enantiomers invalidates bridging studies. As a chiral amine building block, it ensures stereochemical integrity in CNS-targeted API synthesis, including SSRIs and sigma receptor modulators. Ideal for target validation, assay development, and enantioselective synthesis.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 127852-31-7
Cat. No. B1592029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(1-aminoethyl)benzonitrile
CAS127852-31-7
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC(=C1)C#N)N
InChIInChI=1S/C9H10N2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7H,11H2,1H3/t7-/m1/s1
InChIKeyUTDRNGQVIRUPOC-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(1-Aminoethyl)benzonitrile (CAS 127852-31-7) for Sigma Receptor Research and Chiral Intermediate Procurement


(R)-3-(1-Aminoethyl)benzonitrile (CAS 127852-31-7) is a chiral benzonitrile derivative with the molecular formula C9H10N2 and a molecular weight of 146.19 . The compound features a single stereocenter in the (R)-configuration, conferring specific three-dimensional geometry that distinguishes it from its (S)-enantiomer and the racemic mixture . Classified as an organic intermediate and API building block, this compound serves as a key structural motif in medicinal chemistry programs targeting sigma receptors and in the asymmetric synthesis of enantiomerically pure pharmaceuticals . Physicochemical characterization indicates a predicted boiling point of 251.4±23.0 °C and density of 1.06±0.1 g/cm³ . The compound requires storage under inert gas (nitrogen or argon) at 2–8 °C to maintain integrity .

Why Substituting (R)-3-(1-Aminoethyl)benzonitrile with Its Enantiomer or Racemate Compromises Research Reproducibility


In chiral small-molecule research, stereochemistry fundamentally determines target binding, metabolic stability, and pharmacological outcome. (R)-3-(1-Aminoethyl)benzonitrile cannot be interchanged with its (S)-enantiomer (CAS 127852-22-6) or the racemic mixture (CAS 153994-67-3) without risking substantial alterations in experimental results . The (R)-configuration dictates the spatial orientation of the aminoethyl group relative to the benzonitrile core, which directly influences hydrogen bonding geometry and electrostatic interactions with biological targets . Regulatory guidances from the FDA and EMA explicitly mandate that the specific stereoisomeric form used in preclinical studies must match the intended clinical candidate; substituting enantiomers during development invalidates bridging studies and necessitates repeating pivotal safety and efficacy evaluations [1]. The quantitative evidence below demonstrates why procurement of the exact (R)-enantiomer—not a generic alternative—is essential for sigma receptor-targeted programs, enantioselective catalysis applications, and any study where chiral recognition governs outcome.

(R)-3-(1-Aminoethyl)benzonitrile: Comparator-Backed Quantitative Differentiation Evidence for Procurement Decisions


Sigma-1 Receptor Binding Affinity: Nanomolar Potency Supports CNS-Focused Screening Cascades

(R)-3-(1-Aminoethyl)benzonitrile exhibits nanomolar affinity for the sigma-1 receptor, with a measured IC50 of 8.70 nM in a competitive radioligand binding assay using [3H]DTG in guinea pig cerebellum membrane preparations [1]. A separate study using [3H]-(+)-pentazocine displacement reported a Ki value of 4.30 nM for the human sigma-1 receptor [2]. This binding potency is consistent with the structural determinants of sigma receptor affinity, where the distance and orientation between the aromatic ring and the amine nitrogen critically influence binding—a stereochemical parameter that differs between the (R)- and (S)-enantiomers [3]. Sigma-1 receptors are validated targets for neurological and psychiatric disorders including depression, anxiety, schizophrenia, and neurodegenerative conditions [3].

Sigma receptor pharmacology CNS drug discovery Radioligand binding

Stereochemical Differentiation: (R)-Configuration Defines Unique Three-Dimensional Pharmacophore Presentation

(R)-3-(1-Aminoethyl)benzonitrile (CAS 127852-31-7) and its (S)-enantiomer (CAS 127852-22-6) are distinct chemical entities with identical molecular formula (C9H10N2) and molecular weight (146.19) but opposite absolute configurations at the chiral center [1][2]. The (R)-configuration, as determined by Cahn-Ingold-Prelog priority rules, positions the amino group and methyl substituent in a spatial arrangement that differs from the (S)-enantiomer [1]. This stereochemical difference translates to divergent interactions with chiral biological environments: enzymes, receptors, and transporters recognize specific stereoisomers, often with orders-of-magnitude differences in affinity, efficacy, or metabolic stability [3]. The (R)-enantiomer has been specifically referenced as a chiral building block for the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other CNS-targeted medications requiring defined stereochemistry .

Chiral resolution Enantioselective synthesis Stereochemistry

Ecto-5'-Nucleotidase (CD73) Inhibition: Sub-Micromolar Activity Relevant to Immuno-Oncology Target Validation

(R)-3-(1-Aminoethyl)benzonitrile demonstrates inhibitory activity against rat ecto-5'-nucleotidase (CD73) with an IC50 of 101 nM in a cell-based assay using COS7 cells transfected with the target enzyme [1]. CD73 is a key enzyme in the adenosine signaling pathway that converts AMP to adenosine, contributing to immunosuppression in the tumor microenvironment; CD73 inhibition is an active area of immuno-oncology drug development with multiple clinical-stage candidates [2]. The compound was evaluated following a 10-minute preincubation, with AMP addition and activity measurement after 10 minutes [1]. This sub-micromolar activity positions the compound as a useful tool for studying adenosine pathway modulation and for benchmarking novel CD73 inhibitors in biochemical and cellular assays.

Immuno-oncology CD73 inhibition Adenosine pathway

Purity and Storage Specifications: Vendor-Defined Quality Metrics Ensure Reproducible Experimental Outcomes

Commercially available (R)-3-(1-Aminoethyl)benzonitrile is supplied with purity specifications ranging from 95% to ≥98% as verified by HPLC analysis . The compound is designated for research use only and requires storage under inert atmosphere (nitrogen or argon) at 2–8 °C, protected from light . Vendors including BOC Sciences (purity ≥95%), Leyan (purity 98%), and Aladdin (purity ≥97%) provide authenticated material with certificates of analysis documenting stereochemical purity . In contrast, the (S)-enantiomer (CAS 127852-22-6) is available from separate supply chains with distinct MDL identifiers (MFCD06761821 for S-isomer vs. MFCD06761820 for R-isomer), enabling unambiguous procurement of the intended stereoisomer .

Chemical procurement Quality control Compound integrity

Procurement-Driven Application Scenarios for (R)-3-(1-Aminoethyl)benzonitrile in Academic and Industrial R&D


Sigma-1 Receptor Pharmacology and CNS Drug Discovery

Investigators developing sigma-1 receptor ligands for neurological or psychiatric indications should procure (R)-3-(1-aminoethyl)benzonitrile as a stereochemically defined reference compound with validated nanomolar binding affinity (IC50 = 8.70 nM, Ki = 4.30 nM) [1][2]. This compound serves as a benchmark for establishing assay sensitivity in competitive radioligand binding studies using [3H]DTG or [3H]-(+)-pentazocine, and its (R)-configuration ensures that observed binding reflects the correct stereochemical presentation at the sigma-1 orthosteric site [1]. Sigma-1 receptor modulators are under investigation for depression, anxiety, schizophrenia, Alzheimer's disease, and pain management, making this compound valuable for target validation and lead optimization campaigns [3].

Immuno-Oncology Target Engagement: CD73 (Ecto-5'-Nucleotidase) Inhibition

For laboratories studying adenosine-mediated immunosuppression in the tumor microenvironment, (R)-3-(1-aminoethyl)benzonitrile provides a sub-micromolar (IC50 = 101 nM) inhibitor of CD73 for use in cellular assays [1]. The compound can be employed to validate CD73-dependent adenosine production in COS7 cell models or primary immune cell co-cultures, and to benchmark novel CD73 inhibitors in head-to-head comparisons [1]. Given the ongoing clinical development of CD73-targeted antibodies and small molecules for cancer immunotherapy, this tool compound supports mechanistic studies and translational biomarker development [2].

Asymmetric Synthesis of Enantiomerically Pure Active Pharmaceutical Ingredients

Process chemists and medicinal chemists requiring a chiral amine building block for the construction of enantiomerically pure APIs should procure (R)-3-(1-aminoethyl)benzonitrile (CAS 127852-31-7) rather than its (S)-enantiomer or the racemate [1]. The (R)-configuration has been specifically cited as a precursor for selective serotonin reuptake inhibitors (SSRIs) and other CNS-targeted therapeutics that demand defined stereochemistry [2]. The benzonitrile moiety offers a versatile synthetic handle for further functionalization, while the chiral aminoethyl group can be incorporated into amide bonds, reductive aminations, or heterocycle-forming reactions without erosion of stereochemical integrity [1].

Chiral Recognition Studies and Enantioselective Catalysis Development

Researchers investigating stereochemical effects in receptor binding, enzyme catalysis, or chromatographic separation should procure both (R)- and (S)-enantiomers (CAS 127852-31-7 and 127852-22-6) as a matched enantiomer pair for controlled experimentation [1]. Comparative studies using the individual enantiomers can quantify stereoselectivity ratios (eudismic ratios) and inform structure-activity relationships for chiral targets [2]. Additionally, the (R)-enantiomer may serve as a chiral ligand precursor or substrate in the development of novel asymmetric catalysts, leveraging the benzonitrile group for metal coordination and the amino group for further derivatization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(1-aminoethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.